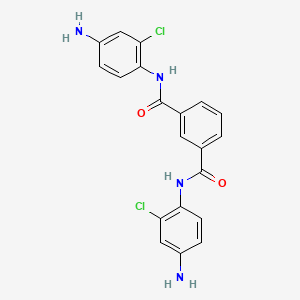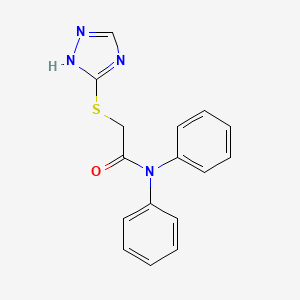
N,N'-bis(4-amino-2-chlorophenyl)isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-amino-2-chlorophenyl)isophthalamide, commonly known as "BCI," is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BCI belongs to the family of isophthalic acid derivatives and has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. In
作用機序
The exact mechanism of action of BCI is not fully understood. However, it is believed that BCI inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, BCI can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
BCI has been shown to have low toxicity in normal cells and tissues. In addition to its anti-cancer properties, BCI has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis. BCI has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
実験室実験の利点と制限
One advantage of using BCI in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of BCI to be used in experiments without causing harm to healthy cells. However, one limitation of using BCI is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for BCI research. One area of interest is the development of more efficient synthesis methods for BCI. Another area of research is the identification of the specific cancer types that are most responsive to BCI treatment. Additionally, research is needed to determine the optimal dosages and treatment regimens for BCI in cancer patients. Finally, further studies are needed to explore the potential use of BCI in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, BCI is a synthetic compound that has shown promising anti-cancer properties in various in vitro and in vivo studies. Its low toxicity in normal cells and tissues makes it a potential candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action, optimize its dosages and treatment regimens, and explore its potential use in combination with other anti-cancer drugs.
合成法
The synthesis of BCI involves the reaction of 4-amino-2-chlorobenzoic acid with isophthalic anhydride in the presence of a catalyst. The resulting compound is then treated with ammonia to yield BCI. The purity of BCI can be improved through recrystallization.
科学的研究の応用
BCI has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that BCI inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BCI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that BCI can inhibit tumor growth in mice models.
特性
IUPAC Name |
1-N,3-N-bis(4-amino-2-chlorophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-15-9-13(23)4-6-17(15)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(24)10-16(18)22/h1-10H,23-24H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYOQRMILJMKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl)C(=O)NC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-(4-amino-2-chloro-phenyl)-isophthalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)
